![molecular formula C14H17NO5S B2947289 (2E)-3-[4-Methoxy-3-(pyrrolidin-1-ylsulfonyl)phenyl]acrylic acid CAS No. 324779-72-8](/img/structure/B2947289.png)
(2E)-3-[4-Methoxy-3-(pyrrolidin-1-ylsulfonyl)phenyl]acrylic acid
描述
(2E)-3-[4-Methoxy-3-(pyrrolidin-1-ylsulfonyl)phenyl]acrylic acid, also known as MPSPA, is a synthetic organic compound with a wide range of applications in the scientific and medical fields. It is a derivative of acrylic acid, and is composed of two cyclic molecules, one containing a sulfur atom and the other a pyrrolidine ring. MPSPA has been studied extensively in recent years due to its unique molecular structure and its potential for use in a variety of applications.
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for (2E)-3-[4-Methoxy-3-(pyrrolidin-1-ylsulfonyl)phenyl]acrylic acid involves the reaction of 4-methoxy-3-(pyrrolidin-1-ylsulfonyl)benzaldehyde with malonic acid in the presence of a base to form the corresponding malonic acid derivative. The malonic acid derivative is then decarboxylated to form the desired product, (2E)-3-[4-Methoxy-3-(pyrrolidin-1-ylsulfonyl)phenyl]acrylic acid.
Starting Materials
4-methoxy-3-(pyrrolidin-1-ylsulfonyl)benzaldehyde, malonic acid, base
Reaction
Step 1: 4-methoxy-3-(pyrrolidin-1-ylsulfonyl)benzaldehyde is reacted with malonic acid in the presence of a base to form the corresponding malonic acid derivative., Step 2: The malonic acid derivative is then decarboxylated to form the desired product, (2E)-3-[4-Methoxy-3-(pyrrolidin-1-ylsulfonyl)phenyl]acrylic acid.
作用机制
The mechanism of action of (2E)-3-[4-Methoxy-3-(pyrrolidin-1-ylsulfonyl)phenyl]acrylic acid is not yet fully understood, but it is believed to interact with proteins and other molecules in a specific way. It has been shown to bind to certain proteins, and this binding can be used to control the activity of the proteins. Additionally, it has been shown to form complexes with other molecules, which can be used to study the structure and dynamics of proteins.
生化和生理效应
(2E)-3-[4-Methoxy-3-(pyrrolidin-1-ylsulfonyl)phenyl]acrylic acid has been shown to have a number of biochemical and physiological effects. It has been studied for its potential to act as an antioxidant and to reduce inflammation. Additionally, it has been studied for its potential to inhibit the growth of cancer cells and to reduce the toxicity of certain drugs. It has also been studied for its potential to act as an anti-fungal agent and to reduce the risk of certain cardiovascular diseases.
实验室实验的优点和局限性
(2E)-3-[4-Methoxy-3-(pyrrolidin-1-ylsulfonyl)phenyl]acrylic acid has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is easy to synthesize and purify. Additionally, it is stable and has a low toxicity, making it safe to use in experiments. However, there are some limitations to its use in laboratory experiments. It is not water soluble, so it must be dissolved in a solvent before it can be used. Additionally, it is not very soluble in organic solvents, so it must be used in small amounts.
未来方向
(2E)-3-[4-Methoxy-3-(pyrrolidin-1-ylsulfonyl)phenyl]acrylic acid has a wide range of potential applications in the scientific and medical fields. In the future, it could be used to develop new drugs, to study the structure and dynamics of proteins, and to design new catalysts for various reactions. Additionally, it could be used to study the interaction between different molecules and to develop new compounds with unique properties. Finally, it could be used to study the biochemical and physiological effects of different compounds and to develop new treatments for various diseases.
科学研究应用
(2E)-3-[4-Methoxy-3-(pyrrolidin-1-ylsulfonyl)phenyl]acrylic acid has been studied extensively in recent years due to its unique structure and its potential for use in a variety of scientific and medical applications. It has been used as a tool for studying the structure and dynamics of proteins, as well as for the synthesis of new compounds. It has also been used in the development of new drugs, such as anticancer agents, and as a reagent in organic synthesis. Additionally, it has been used to study the interaction between different molecules and to design new catalysts for various reactions.
属性
IUPAC Name |
(E)-3-(4-methoxy-3-pyrrolidin-1-ylsulfonylphenyl)prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO5S/c1-20-12-6-4-11(5-7-14(16)17)10-13(12)21(18,19)15-8-2-3-9-15/h4-7,10H,2-3,8-9H2,1H3,(H,16,17)/b7-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYPLTSZGZCLXHC-FNORWQNLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)O)S(=O)(=O)N2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)O)S(=O)(=O)N2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>46.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49644034 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
(2E)-3-[4-Methoxy-3-(pyrrolidin-1-ylsulfonyl)phenyl]acrylic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



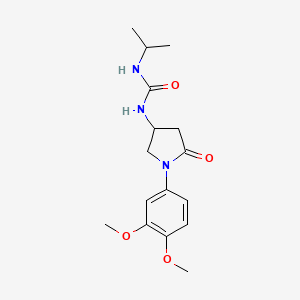
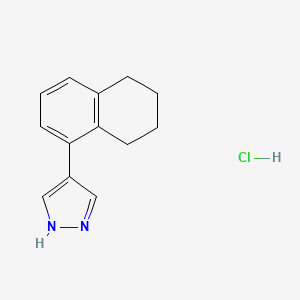
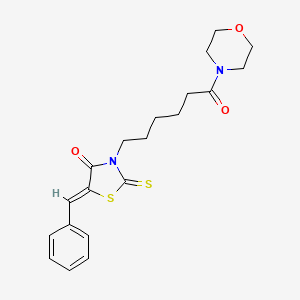
![Tert-butyl 1-methoxy-3-oxo-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B2947213.png)
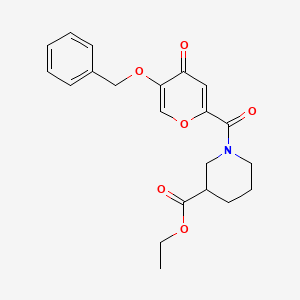
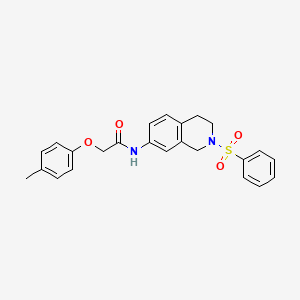
![1-(3-chloro-4-fluorophenyl)-3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)urea](/img/structure/B2947216.png)
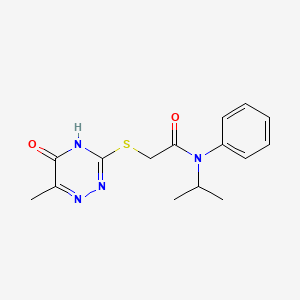
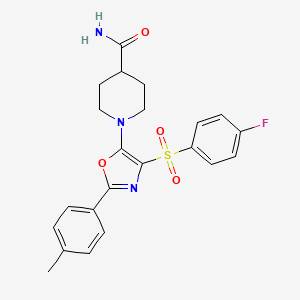
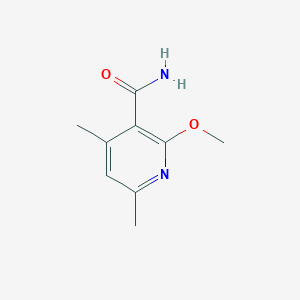
![2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3-nitrophenyl)acetamide](/img/structure/B2947226.png)
![4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)phthalazin-1(2H)-one](/img/structure/B2947227.png)
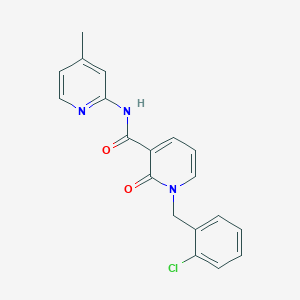
![N-(6-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)-3-fluorobenzamide](/img/structure/B2947229.png)